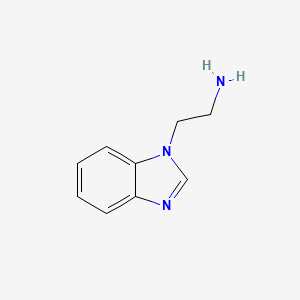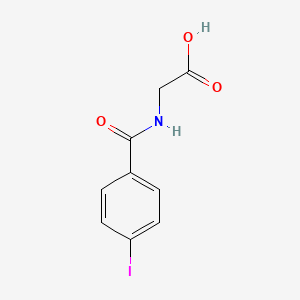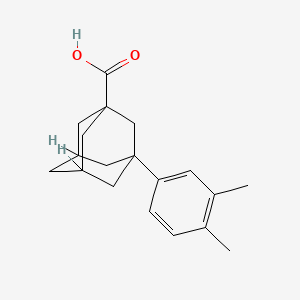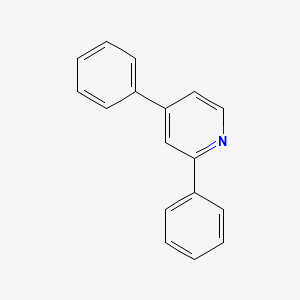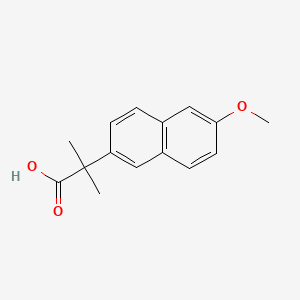
N-プロピルアニリン
概要
説明
N-Propylaniline, also known as N-Phenylpropylamine, is an organic compound with the molecular formula C9H13N. It is a derivative of aniline where the hydrogen atom on the nitrogen is replaced by a propyl group. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
科学的研究の応用
N-Propylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: N-Propylaniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of various therapeutic agents.
Industry: N-Propylaniline is used in the production of rubber chemicals, antioxidants, and corrosion inhibitors.
作用機序
Target of Action
Anilines, the class of compounds to which n-propylaniline belongs, are known to interact with various biological targets depending on their specific structures .
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and reduction . These reactions can lead to changes in the targets they interact with.
Biochemical Pathways
Anilines can participate in various biochemical reactions and pathways depending on their specific structures .
Result of Action
Anilines can have various effects at the molecular and cellular level depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Propylaniline. Factors such as temperature and pressure can affect the physical state of N-Propylaniline and thus its interaction with biological targets .
生化学分析
Biochemical Properties
N-Propylaniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity and function. For instance, N-Propylaniline can act as a substrate for certain oxidoreductases, leading to the formation of corresponding amine oxides. Additionally, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain .
Cellular Effects
N-Propylaniline has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, N-Propylaniline can inhibit the activity of protein kinase C, a crucial enzyme in cell signaling, leading to altered gene expression and cellular metabolism . Furthermore, it can induce oxidative stress in cells by generating reactive oxygen species, which can damage cellular components and affect cell viability .
Molecular Mechanism
The molecular mechanism of action of N-Propylaniline involves its interaction with specific biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, N-Propylaniline can bind to the active site of monoamine oxidase, preventing the breakdown of neurotransmitters and leading to increased levels of these molecules in the brain . Additionally, it can interact with DNA, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Propylaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to N-Propylaniline can result in cumulative effects on cellular function, including increased oxidative stress and altered gene expression . These temporal effects are important to consider when designing experiments involving N-Propylaniline.
Dosage Effects in Animal Models
The effects of N-Propylaniline vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter levels and improving cognitive function . At high doses, N-Propylaniline can be toxic, leading to adverse effects such as neurotoxicity, liver damage, and oxidative stress . It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
N-Propylaniline is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of N-Propylaniline are essential for understanding its pharmacokinetics and potential toxicity.
Transport and Distribution
N-Propylaniline is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and accumulate in lipid-rich tissues . Additionally, it can interact with transport proteins, such as organic cation transporters, facilitating its uptake into cells . The distribution of N-Propylaniline within the body is influenced by its physicochemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of N-Propylaniline can affect its activity and function. It can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can also influence the subcellular localization of N-Propylaniline, directing it to specific organelles . Understanding the subcellular localization of N-Propylaniline is crucial for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: N-Propylaniline can be synthesized through several methods:
Direct Alkylation of Aniline: This involves the reaction of aniline with propyl halides under basic conditions. The reaction typically requires a catalyst such as potassium carbonate.
Reductive Alkylation: Aniline can be reacted with propionaldehyde in the presence of a reducing agent like sodium borohydride to yield N-Propylaniline.
Friedel-Crafts Alkylation: This method involves the alkylation of aniline using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of N-Propylaniline often employs the reductive alkylation method due to its efficiency and high yield. The process involves the continuous feeding of aniline and propionaldehyde into a reactor, followed by the addition of a reducing agent.
化学反応の分析
Types of Reactions: N-Propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Propylbenzoquinone.
Reduction: Reduction of N-Propylaniline can yield N-Propylcyclohexylamine.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nitration typically requires a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: N-Propylbenzoquinone
Reduction: N-Propylcyclohexylamine
Substitution: N-Propyl-2-nitroaniline, N-Propyl-4-chloroaniline
類似化合物との比較
N-Propylaniline can be compared with other similar compounds such as:
N-Methylaniline: Similar structure but with a methyl group instead of a propyl group. N-Propylaniline has a longer alkyl chain, which can influence its reactivity and solubility.
N-Ethylaniline: Contains an ethyl group instead of a propyl group. The additional carbon in N-Propylaniline’s propyl group can affect its physical and chemical properties.
N-Butylaniline: Has a butyl group, making it more hydrophobic compared to N-Propylaniline.
N-Propylaniline’s uniqueness lies in its balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
特性
IUPAC Name |
N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-8-10-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZOGLJOFWFVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060759 | |
| Record name | Benzenamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-80-0 | |
| Record name | Propylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-propylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.778 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
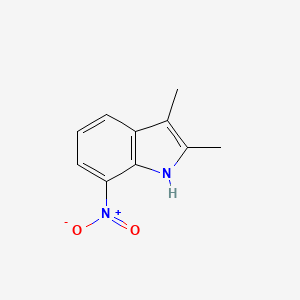
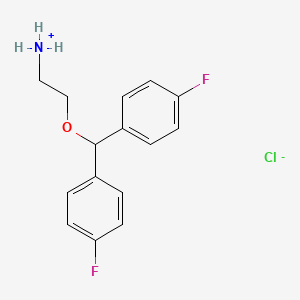

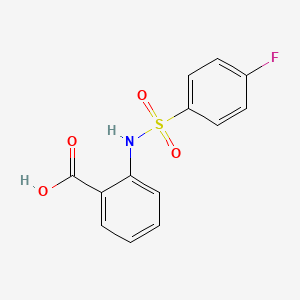
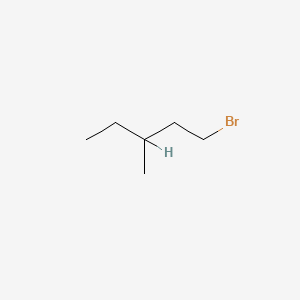

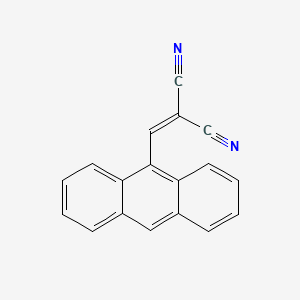
![3-Methyl-2-(methylthio)benzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1293722.png)
